molecular formula C5H5N7O2S B12619788 1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole

1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole

Cat. No.: B12619788
M. Wt: 227.21 g/mol
InChI Key: XTQHFJRXWXAYNO-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common reagents used in the synthesis may include hydrazine derivatives, nitro compounds, and sulfur-containing reagents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a wide range of biological activities.

    3-nitro-1H-1,2,4-triazole: A similar compound with a nitro group at a different position.

    5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole: A compound with a similar structure but lacking the methyl and nitro groups.

Uniqueness

1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H5N7O2S

Molecular Weight

227.21 g/mol

IUPAC Name

1-methyl-3-nitro-5-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2,4-triazole

InChI

InChI=1S/C5H5N7O2S/c1-11-5(8-3(10-11)12(13)14)15-4-6-2-7-9-4/h2H,1H3,(H,6,7,9)

InChI Key

XTQHFJRXWXAYNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=NC=NN2

Origin of Product

United States

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